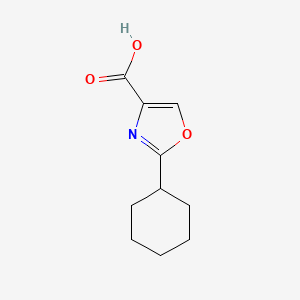
4-Chloro-3-(cyclopropylmethoxy)aniline
Overview
Description
“4-Chloro-3-(cyclopropylmethoxy)aniline” is a chemical compound with the CAS Number: 1265236-35-8 . It has a molecular weight of 197.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12ClNO . The InChI code for this compound is 1S/C10H12ClNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 .Scientific Research Applications
Synthesis of Tetrahydroquinolines
4-Chloro-3-(cyclopropylmethoxy)aniline is utilized in the synthesis of tetrahydroquinolines, compounds with potential antiviral properties. For instance, a study by Francis, Williamson, and Ward (2004) described the synthesis of tetrahydroquinolines related to Virantmycin, an antiviral compound. This process involves the reaction of substituted anilines with 1-methoxymethyl-1-butyl-3-trimethysilylpropargyl chloride, followed by cyclization using cuprous chloride and trifluoroacetic anhydride (Francis, Williamson, & Ward, 2004).
Potential in Nonlinear Optical (NLO) Materials
This compound shows promise in the development of nonlinear optical (NLO) materials. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of related aniline compounds, highlighting their potential in NLO applications. Their study explored the structural and vibrational aspects of these molecules, which are crucial for NLO materials (Revathi et al., 2017).
Practical Synthesis Applications
The compound is also important in practical synthesis processes. For example, Qingwen (2011) developed a process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline from related starting materials, demonstrating the chemical's relevance in industrial production due to its robustness and cost-effectiveness (Qingwen, 2011).
Exploration in Organocyclotriphosphazene Derivatives
In the field of phosphazene derivatives, this compound has been explored for synthesizing fluorescence organocyclotriphosphazene derivatives. Aslan, Öztürk, and Söylemez (2017) synthesized compounds with various aniline derivatives, including chloro-substituted ones, to create compounds with luminescent properties (Aslan, Öztürk, & Söylemez, 2017).
Antimalarial Activity Study
Gupta and Prabhakar (2006) studied the structure-activity relationships of antimalarial agents, including 7-chloro-4-(3',5'-disubstituted anilino)quinolines, highlighting the importance of electron-rich centers in the aniline substituent groups for enhancing antimalarial activity (Gupta & Prabhakar, 2006).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESKYBITFJHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265062 | |
| Record name | 4-Chloro-3-(cyclopropylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1265236-35-8 | |
| Record name | 4-Chloro-3-(cyclopropylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265236-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(cyclopropylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

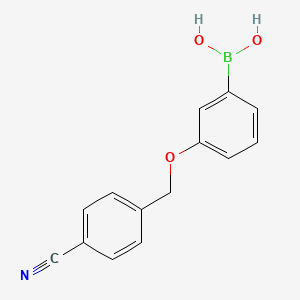
![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
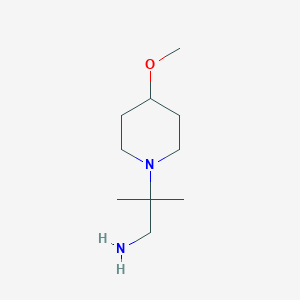
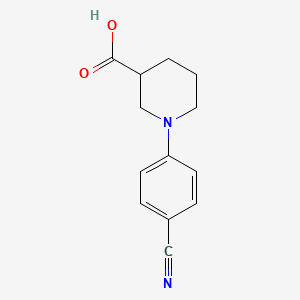
amine](/img/structure/B1454052.png)
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)
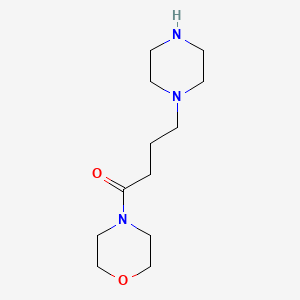
![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)


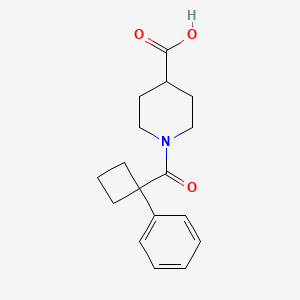
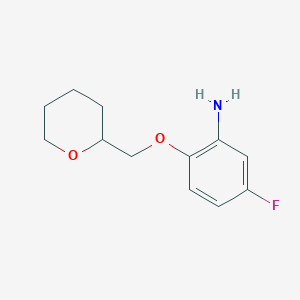
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
